2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
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Overview
Description
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a carbonitrile group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxymethyl-substituted thioamide with a phenyl-substituted nitrile under acidic or basic conditions can lead to the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxymethyl, phenyl, and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced derivatives.
Scientific Research Applications
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
- 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-methylamine
- 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-ethyl ester
Uniqueness
Compared to similar compounds, 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1803588-74-0 |
---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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